Cas no 315240-55-2 (N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide)

N-(1,2-ジヒドロアセナフチレン-5-イル)-4-(ジメチルスルファモイル)ベンズアミドは、高度に特異的な分子構造を有する有機化合物です。アセナフチレン骨格とスルホンアミド基の組み合わせにより、優れた分子安定性と生物学的活性を示します。特に、タンパク質相互作用や酵素阻害剤としての応用が期待される点が特徴です。ジメチルスルファモイル基の導入により、溶解性の向上と細胞膜透過性の最適化が図られています。この化合物は医薬品中間体や創薬研究におけるリード化合物としての潜在性を有し、構造活性相関(SAR)研究に有用です。結晶性の高さからX線結晶構造解析にも適しており、分子設計の基準物質としての利用価値があります。

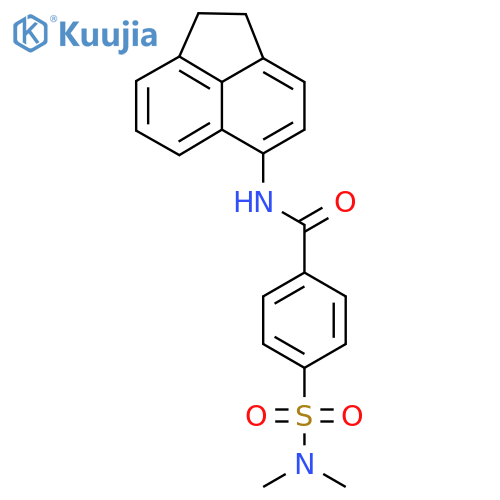

315240-55-2 structure

商品名:N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide

- SR-01000358618-1

- N-(1,2-dihydroacenaphthylen-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide

- SR-01000358618

- AKOS002380599

- F1620-0043

- 315240-55-2

- Oprea1_481558

- Oprea1_289053

-

- インチ: 1S/C21H20N2O3S/c1-23(2)27(25,26)17-11-8-16(9-12-17)21(24)22-19-13-10-15-7-6-14-4-3-5-18(19)20(14)15/h3-5,8-13H,6-7H2,1-2H3,(H,22,24)

- InChIKey: QDFDJZXXXIMONX-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)C(NC1=CC=C2CCC3C=CC=C1C2=3)=O)(N(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 380.11946368g/mol

- どういたいしつりょう: 380.11946368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 649

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 74.9Ų

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1620-0043-2mg |

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |

315240-55-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1620-0043-2μmol |

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |

315240-55-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1620-0043-4mg |

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |

315240-55-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1620-0043-5μmol |

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |

315240-55-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1620-0043-30mg |

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |

315240-55-2 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1620-0043-10μmol |

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |

315240-55-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1620-0043-25mg |

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |

315240-55-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1620-0043-3mg |

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |

315240-55-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1620-0043-20μmol |

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |

315240-55-2 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1620-0043-10mg |

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |

315240-55-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

315240-55-2 (N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide) 関連製品

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量